1-(Bromomethyl)-3-cyclopropylbenzene CAS 1260850-05-2 properties
1-(Bromomethyl)-3-cyclopropylbenzene CAS 1260850-05-2 properties
An In-Depth Technical Guide to 1-(Bromomethyl)-3-cyclopropylbenzene (CAS 1260850-05-2): A Versatile Building Block in Medicinal Chemistry
Introduction
1-(Bromomethyl)-3-cyclopropylbenzene is a bifunctional organic compound that serves as a valuable building block for researchers and scientists, particularly in the field of drug discovery and development. Its structure is unique, combining the established reactivity of a benzylic bromide with the advantageous physicochemical properties of a cyclopropyl moiety. This guide provides a comprehensive technical overview of its properties, synthesis, handling, and strategic applications, designed for professionals leveraging advanced chemical intermediates to construct novel therapeutic agents.
The cyclopropyl group is recognized as a "privileged" structural motif in medicinal chemistry.[1][2] Its strained, three-membered ring imparts unique electronic and conformational characteristics, often used as a bioisostere for other functional groups to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][3] The bromomethyl group, attached to the benzene ring at a benzylic position, is an excellent electrophilic handle, poised for facile nucleophilic substitution reactions. This combination makes 1-(Bromomethyl)-3-cyclopropylbenzene an ideal starting point for introducing the metabolically robust and conformationally constrained 3-cyclopropylbenzyl fragment into target molecules.
Section 1: Physicochemical and Spectroscopic Profile
The fundamental properties of 1-(Bromomethyl)-3-cyclopropylbenzene are summarized below. While exhaustive experimental spectroscopic data is not publicly available, expected characteristics can be inferred from its structure and comparison to analogous compounds.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1260850-05-2 | [4] |
| Molecular Formula | C₁₀H₁₁Br | [4] |
| Molecular Weight | 211.10 g/mol | [4] |
| SMILES | C1=CC(=CC(=C1)C2CC2)CBr | [4] |
| Typical Purity | ≥98% | [4] |
| Recommended Storage | Sealed in a dry environment at 2-8°C | [4] |
Predicted Spectroscopic Characteristics
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, and cyclopropyl protons. The aromatic protons on the 1,3-disubstituted ring would appear as complex multiplets in the δ 7.0-7.4 ppm range. A characteristic singlet for the two benzylic protons (-CH₂Br) would be observed further downfield, typically around δ 4.5 ppm, similar to other benzyl bromides.[5] The cyclopropyl protons would produce complex multiplets in the upfield region, approximately δ 0.6-1.1 ppm for the -CH₂- groups and δ 1.8-2.0 ppm for the methine proton.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would feature a signal for the benzylic carbon (-CH₂Br) around δ 33 ppm.[5] Aromatic carbons would resonate in the δ 125-145 ppm region. The unique upfield signals for the cyclopropyl group's carbons would be expected around δ 10-16 ppm.
Section 2: The Chemistry of the Cyclopropylbenzyl Moiety
The utility of this reagent stems from the distinct chemical properties of its two key components: the cyclopropyl ring and the bromomethyl group.
The Strategic Role of the Cyclopropyl Group
The cyclopropyl ring is far more than a simple alkyl substituent. Its high degree of ring strain results in C-C bonds with significant p-character, allowing it to engage in conjugation with adjacent π-systems like the benzene ring.[2] This "pseudo-unsaturated" nature influences the electronic properties of the molecule and provides several advantages in drug design.
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This is a critical feature used by medicinal chemists to block metabolic hotspots on a molecule, thereby increasing its half-life and oral bioavailability.
-
Bioisosterism: The cyclopropyl group can serve as a rigid bioisostere for other common groups like a vinyl or carbonyl group. This allows for the fine-tuning of a compound's size, lipophilicity, and electronic profile to optimize interactions with a biological target.[1]
-
Conformational Rigidity: The fixed, rigid nature of the ring helps to lock the conformation of the benzyl sidechain, which can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.
Reactivity of the Bromomethyl Group
The bromomethyl group functions as a potent electrophile, making the compound an excellent alkylating agent. As a benzylic halide, it exhibits enhanced reactivity compared to simple alkyl halides and can participate in nucleophilic substitution reactions via both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions, nucleophile, and solvent.[6][7]
-
Sₙ1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the bromide ion can depart to form a secondary benzylic carbocation. This carbocation is significantly stabilized through resonance, with the positive charge delocalized across the benzene ring. This stabilization lowers the activation energy for carbocation formation, making the Sₙ1 pathway highly favorable.[6][8]
-
Sₙ2 Pathway: With a strong, unhindered nucleophile and a polar aprotic solvent, a direct backside attack on the electrophilic benzylic carbon can occur, displacing the bromide ion in a single concerted step.[7]
Section 3: Synthesis and Safe Handling
Representative Synthetic Protocol
1-(Bromomethyl)-3-cyclopropylbenzene is most commonly synthesized via the free-radical bromination of its precursor, 1-cyclopropyl-3-methylbenzene. The method of choice utilizes N-Bromosuccinimide (NBS) as the bromine source, which allows for a low, controlled concentration of bromine radicals, ensuring selective bromination at the benzylic position over the aromatic ring.[9]
Reaction: Benzylic Bromination of 1-cyclopropyl-3-methylbenzene
Materials:
-
1-cyclopropyl-3-methylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (Radical Initiator)
-
Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-cyclopropyl-3-methylbenzene (1.0 eq) and carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the flask. Causality: NBS is the brominating agent, and AIBN initiates the radical chain reaction upon heating.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Causality: The heat is required to decompose AIBN into radicals, which then propagates the bromination chain reaction.
-
Workup (Quenching): Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Causality: Washing removes any remaining acidic impurities (HBr) and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-(Bromomethyl)-3-cyclopropylbenzene.
Safety and Handling
As a reactive benzylic bromide, 1-(Bromomethyl)-3-cyclopropylbenzene must be handled with appropriate care. It is classified as a hazardous substance.
| Hazard Type | GHS Classification (Inferred from similar compounds) |
| Skin | H315: Causes skin irritation |
| Eyes | H319: Causes serious eye irritation |
| Respiratory | H335: May cause respiratory irritation |
Handling Protocols:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[11] Ensure an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-resistant lab coat at all times.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous and potentially hazardous reactions.[14]
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, away from light and incompatible materials.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 4: Applications in Drug Discovery
The primary application of 1-(Bromomethyl)-3-cyclopropylbenzene is as an intermediate to install the 3-cyclopropylbenzyl moiety into more complex molecules. This fragment is of high interest in modern medicinal chemistry programs, particularly in oncology and immunology.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted benzyl groups to occupy hydrophobic pockets near the ATP-binding site of the enzyme. The cyclopropyl group provides an ideal combination of lipophilicity and rigidity to enhance binding and selectivity. Cyclopropyl-containing scaffolds have demonstrated inhibitory activity against key cancer targets like EGFR, MET, and VEGFR-2.[1][15][16]
-
Scaffold Elaboration: The compound serves as an electrophile in reactions with a wide variety of nucleophiles (e.g., amines, phenols, thiols, carbanions) to rapidly generate libraries of new chemical entities for high-throughput screening.
Conclusion
1-(Bromomethyl)-3-cyclopropylbenzene stands as a powerful and versatile tool for the modern medicinal chemist. It expertly merges the reliable reactivity of a benzylic bromide with the highly sought-after drug-like properties of the cyclopropyl group. Its ability to confer metabolic stability, conformational constraint, and favorable hydrophobic interactions makes it a key intermediate in the synthesis of next-generation therapeutics. A thorough understanding of its reactivity, synthetic access, and proper handling procedures, as outlined in this guide, enables researchers to effectively harness its potential in the rational design of novel and improved drug candidates.
References
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Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Available at: [Link]
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Brainly.com. (2023, August 27). Why does benzyl bromide react under both SN1 and SN2 conditions? Available at: [Link]
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Journal of the Chemical Society D: Chemical Communications. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. RSC Publishing. Available at: [Link]
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Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]
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Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution... Available at: [Link]
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ResearchGate. (2026, January 2). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]
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PubChem. 1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672. Available at: [Link]
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Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]
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Organic Syntheses. cyclopropylbenzene. Available at: [Link]
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Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Available at: [Link]
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The Royal Society of Chemistry. Supporting information. Available at: [Link]
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